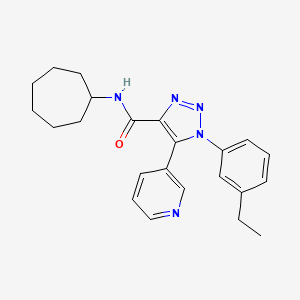

N-cycloheptyl-1-(3-ethylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide

Description

N-cycloheptyl-1-(3-ethylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative characterized by a 1,2,3-triazole core substituted with a pyridin-3-yl group at position 5, a 3-ethylphenyl group at position 1, and a cycloheptyl carboxamide moiety at position 2. Its molecular formula is C23H27N5O (molecular weight: 389.5 g/mol) .

Properties

IUPAC Name |

N-cycloheptyl-1-(3-ethylphenyl)-5-pyridin-3-yltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N5O/c1-2-17-9-7-13-20(15-17)28-22(18-10-8-14-24-16-18)21(26-27-28)23(29)25-19-11-5-3-4-6-12-19/h7-10,13-16,19H,2-6,11-12H2,1H3,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKKJWIWWJHNLCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)N2C(=C(N=N2)C(=O)NC3CCCCCC3)C4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-1-(3-ethylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be performed at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms can also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-1-(3-ethylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan moiety can be oxidized to form corresponding furanones.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan moiety can yield furanones, while reduction of nitro groups can produce amines.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity : Recent studies have indicated that triazole derivatives exhibit significant anticancer properties. N-cycloheptyl-1-(3-ethylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide has been evaluated for its ability to inhibit tumor growth in various cancer cell lines. For instance, it has shown promising results in inhibiting the proliferation of breast cancer cells through apoptosis induction pathways .

Antimicrobial Properties : The compound has also been investigated for its antimicrobial activity against a range of pathogens. In vitro studies demonstrated that it exhibited effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Neuroprotective Effects : Research indicates that this compound may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases. Its ability to modulate neuroinflammation and oxidative stress markers has been documented in preclinical models .

Agrochemical Applications

Pesticide Development : The structural features of this compound suggest potential applications in agrochemicals as a pesticide. Its efficacy against various agricultural pests has been tested, showing significant insecticidal activity that could lead to the development of safer and more effective pest control agents .

Material Science Applications

Polymer Chemistry : The compound's unique structure allows for its incorporation into polymer matrices to enhance material properties. Research into its use as a functional additive in polymers has shown improvements in thermal stability and mechanical strength, making it a candidate for advanced material applications .

Case Studies

- Anticancer Study : A study published in the Journal of Medicinal Chemistry explored the synthesis and biological evaluation of triazole derivatives including this compound. Results indicated a dose-dependent inhibition of cancer cell proliferation with IC50 values comparable to established chemotherapeutics .

- Antimicrobial Testing : In a collaborative research project between several universities, this compound was tested against multi-drug resistant strains of bacteria. The findings highlighted its potential as a new class of antimicrobial agents capable of overcoming resistance mechanisms .

- Pesticide Efficacy Trials : Field trials conducted on crops treated with formulations containing this compound demonstrated significant reductions in pest populations compared to untreated controls, indicating its viability as an effective pesticide .

Mechanism of Action

The mechanism of action of N-cycloheptyl-1-(3-ethylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The pyrimidine ring can bind to enzyme active sites, inhibiting their activity. The benzamide core can form hydrogen bonds with amino acid residues, stabilizing the compound-enzyme complex. Additionally, the furan moiety can participate in π-π stacking interactions with aromatic residues, enhancing binding affinity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Molecular Properties

The compound’s structural uniqueness lies in its pyridin-3-yl substitution and cycloheptyl carboxamide , which distinguish it from closely related derivatives. Key analogues include:

Key Structural Differences:

- Pyridine Ring Position : Substitution at pyridin-3-yl (target compound) vs. pyridin-4-yl (L741-3254) alters electronic properties and steric interactions. Pyridin-3-yl derivatives exhibit greater conformational flexibility due to reduced steric hindrance compared to pyridin-4-yl analogues .

- Carboxamide Substituents : The cycloheptyl group in the target compound may enhance lipophilicity compared to smaller alkyl or aryl groups (e.g., ethyl ester in or chlorophenyl ethylamide in L741-3301 ).

Physicochemical and Crystallographic Properties

- Crystal Packing: Ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate (analogue) crystallizes in the monoclinic space group Cc with a dihedral angle of 74.02° between triazole and pyridin-3-yl rings due to steric hindrance from the formyl group . This contrasts with smaller angles in less hindered analogues (e.g., 50.3° in ethyl 5-methyl-1-(pyridin-3-yl)-1H-triazole-4-carboxylate) .

- Melting Points: Triazole-carboxamides with halogen substituents (e.g., 3b–3e in ) exhibit higher melting points (171–183°C) compared to non-halogenated derivatives (123–135°C), suggesting stronger intermolecular interactions.

Q & A

Q. What are the common synthetic routes for N-cycloheptyl-1-(3-ethylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide?

The synthesis typically involves Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the triazole core, followed by functionalization of substituents. Key steps include:

- Step 1: Preparation of the alkyne and azide precursors. For example, the 3-ethylphenyl azide can be synthesized via diazotization of 3-ethylaniline.

- Step 2: Cycloaddition under Cu(I) catalysis (e.g., CuI in DMSO at 60°C) to form the triazole ring .

- Step 3: Amide coupling (e.g., using EDC/HOBt) to introduce the cycloheptylcarboxamide group .

Optimization of reaction conditions (solvent, temperature, catalyst loading) is critical for yields >70% .

Q. How is structural characterization performed for this compound?

A multi-technique approach ensures accuracy:

Q. What are the key structural features influencing bioactivity?

- Triazole core : Facilitates hydrogen bonding with biological targets (e.g., kinase ATP-binding pockets) .

- Pyridinyl group : Enhances solubility and π-π stacking interactions .

- Cycloheptyl substituent : Increases steric bulk, potentially improving metabolic stability .

- 3-Ethylphenyl group : Modulates lipophilicity (logP ~3.5), impacting membrane permeability .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activity across studies?

Discrepancies (e.g., IC50 variations in cancer cell lines) may arise from:

Q. What strategies optimize selectivity for kinase targets (e.g., c-Met, Hsp90)?

- Structure-based design : Use molecular docking (AutoDock Vina) to identify interactions with non-conserved kinase residues (e.g., c-Met Tyr1230) .

- QSAR modeling : Corrogate substituent electronegativity (e.g., fluorophenyl groups) with inhibitory potency (R² > 0.85 in training sets) .

- Selectivity screening : Test against kinase panels (e.g., 50-kinase ProfilerPro) to rule off-target effects .

Q. How to design experiments for multi-target inhibition (e.g., Hsp90 and B-Raf)?

- Step 1 : Perform fluorescence polarization assays to measure binding affinity (Kd) for Hsp90 .

- Step 2 : Use kinase activity assays (e.g., ADP-Glo™) to quantify B-Raf inhibition (IC50).

- Step 3 : Validate synergism via combination index (CI) analysis in cell viability assays .

- Computational support : Molecular dynamics simulations (100 ns) to assess dual-target binding stability .

Q. What strategies enhance metabolic stability in vivo?

- Substituent modification : Replace labile groups (e.g., methyl ester → trifluoromethyl) to reduce CYP450-mediated oxidation .

- Prodrug approach : Mask the carboxamide as a pivaloyloxymethyl ester to improve oral bioavailability .

- Microsomal stability assays : Compare t1/2 in human liver microsomes (HLM) vs. control .

Q. How to resolve crystallographic data contradictions (e.g., bond length outliers)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.